molecular formula C14H11NO3 B8165560 Methyl 3-(3-formylphenyl)isonicotinate

Methyl 3-(3-formylphenyl)isonicotinate

Cat. No.: B8165560
M. Wt: 241.24 g/mol
InChI Key: IUZBYJMIHUOYBK-UHFFFAOYSA-N
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Description

Methyl 3-(3-formylphenyl)isonicotinate is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a formyl group attached to a phenyl ring, which is further connected to a pyridine ring with a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(3-formylphenyl)isonicotinate can be achieved through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be performed at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-formylphenyl)isonicotinate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form amides or esters, respectively.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Amines, alcohols

Major Products Formed

    Oxidation: 3-(3-carboxyphenyl)pyridine-4-carboxylate

    Reduction: 3-(3-hydroxymethylphenyl)pyridine-4-carboxylate

    Substitution: Amides, esters

Scientific Research Applications

Methyl 3-(3-formylphenyl)isonicotinate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: It can be used in the study of enzyme interactions and as a probe for biological assays.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-(3-formylphenyl)isonicotinate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The formyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Methyl 3-(3-formylphenyl)isonicotinate can be compared with other similar compounds, such as:

  • Methyl 3-(3-hydroxyphenyl)pyridine-4-carboxylate
  • Methyl 3-(3-methoxyphenyl)pyridine-4-carboxylate
  • Methyl 3-(3-nitrophenyl)pyridine-4-carboxylate

These compounds share a similar core structure but differ in the functional groups attached to the phenyl ring

Properties

IUPAC Name

methyl 3-(3-formylphenyl)pyridine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO3/c1-18-14(17)12-5-6-15-8-13(12)11-4-2-3-10(7-11)9-16/h2-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUZBYJMIHUOYBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=NC=C1)C2=CC=CC(=C2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50698835
Record name Methyl 3-(3-formylphenyl)pyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50698835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

566198-34-3
Record name Methyl 3-(3-formylphenyl)pyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50698835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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